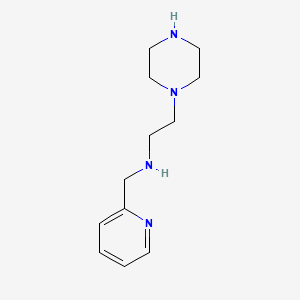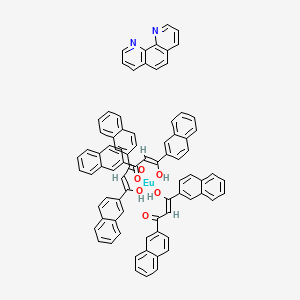
Tris(dinaphthoylmethane)-mono(phenathroline)europium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) is a coordination compound that features europium(III) ion coordinated with three dinaphthoylmethane ligands and one phenanthroline ligand. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications, particularly in the field of optoelectronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) typically involves the reaction of europium(III) chloride with dinaphthoylmethane and phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the europium ion. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the europium ion.
Substitution: Ligand exchange reactions can occur, where the dinaphthoylmethane or phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Major Products:
Oxidation: Oxidized forms of the ligands or europium ion.
Reduction: Reduced forms of the ligands or europium ion.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) has several applications in scientific research:
Chemistry: Used as a luminescent probe in various analytical techniques.
Biology: Employed in bioimaging due to its strong luminescence.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The luminescent properties of Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) arise from the efficient energy transfer from the ligands to the europium ion. The dinaphthoylmethane and phenanthroline ligands absorb ultraviolet light and transfer the energy to the europium ion, which then emits light in the visible region. This process involves the excitation of electrons in the ligands, followed by non-radiative energy transfer to the europium ion, and finally, radiative decay of the europium ion to emit light .
Comparación Con Compuestos Similares
Tris(1,3-diphenyl-1,3-propanedionato)(1,10-phenanthroline)europium(III): Similar structure but with different ligands.
Europium(III) coordination polyimide: Contains europium ion coordinated with polyimide and other ligands
Uniqueness: Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) is unique due to its specific combination of ligands, which provides distinct luminescent properties and makes it particularly suitable for applications in optoelectronics and bioimaging.
Propiedades
Fórmula molecular |
C81H56EuN2O6 |
|---|---|
Peso molecular |
1305.3 g/mol |
Nombre IUPAC |
europium;(Z)-3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C23H16O2.C12H8N2.Eu/c3*24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-15,24H;1-8H;/b3*22-15-;; |
Clave InChI |
AXJKZZHPAHLROA-AFKSVMDXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2)/C(=C/C(=O)C3=CC4=CC=CC=C4C=C3)/O.C1=CC=C2C(=C1)C=CC(=C2)/C(=C/C(=O)C3=CC4=CC=CC=C4C=C3)/O.C1=CC=C2C(=C1)C=CC(=C2)/C(=C/C(=O)C3=CC4=CC=CC=C4C=C3)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




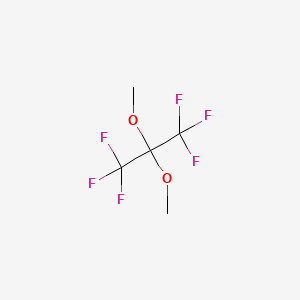
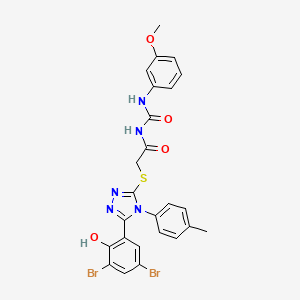
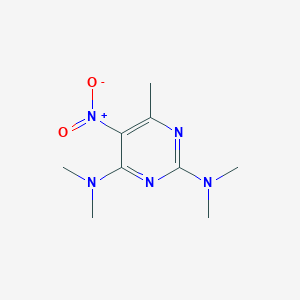
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
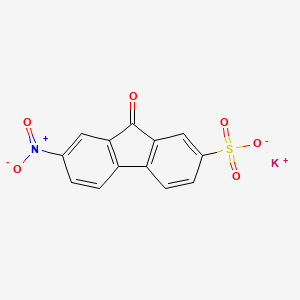
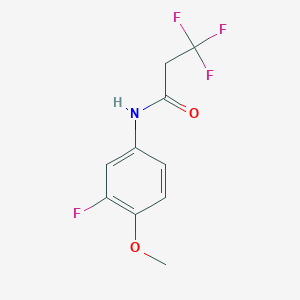
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
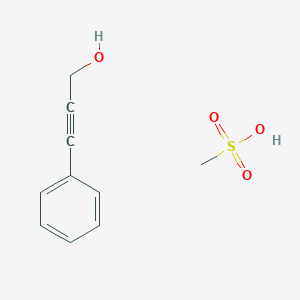

![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
